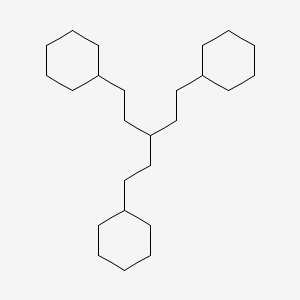
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is a complex organic compound with the molecular formula C25H46 It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane typically involves the reaction of cyclohexyl derivatives with pentane intermediates. One common method is the alkylation of cyclohexyl compounds using appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds. This process can be optimized to achieve high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, in biological systems, it may interact with membrane proteins, altering their function and affecting cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexylpropane
- 1,5-Dicyclohexylpentane
- 1,5-Dicyclohexyl-3-methylpentane
Uniqueness
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is unique due to its specific structural arrangement, which includes an additional cyclohexylethyl group compared to similar compounds. This unique structure can result in different chemical reactivity and physical properties, making it valuable for specific applications .
Properties
CAS No. |
2090-16-6 |
|---|---|
Molecular Formula |
C25H46 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
[5-cyclohexyl-3-(2-cyclohexylethyl)pentyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h22-25H,1-21H2 |
InChI Key |
QSDSENYLXAFOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(CCC2CCCCC2)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
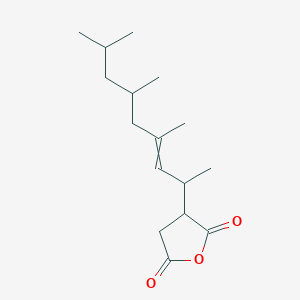
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
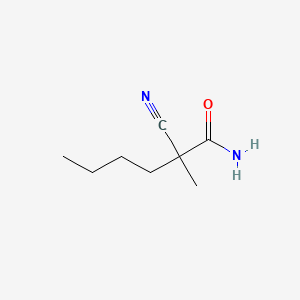
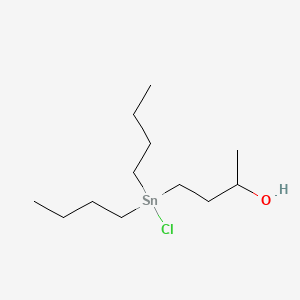
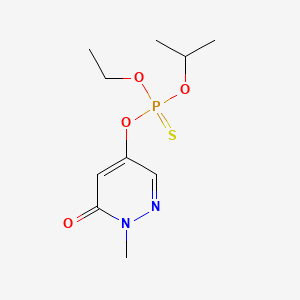

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
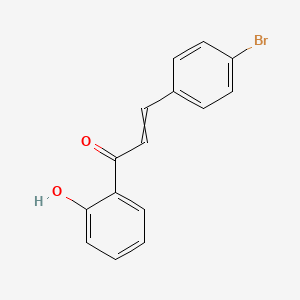
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
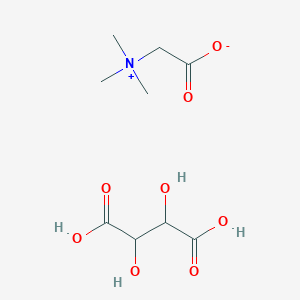
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)

